

Octreotide Pamoate vs. Placebo in Acromegaly: A Comparative Clinical Trial Analysis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and safety of octreotide versus placebo in the treatment of acromegaly, based on data from pivotal clinical trials. The information presented is intended to support research, scientific understanding, and drug development efforts in the field of endocrinology.

Efficacy Data

The ACROINNOVA 1 trial, a phase 3, multinational, randomized, double-blind, placebo-controlled study, evaluated the efficacy of a novel subcutaneous octreotide depot (CAM2029) in patients with acromegaly who were previously biochemically controlled on standard of care somatostatin receptor ligands (SRLs).[1][2] Patients were randomized in a 2:1 ratio to receive either once-monthly CAM2029 or a placebo for 24 weeks.[1][2]

The primary endpoint was the proportion of patients maintaining biochemical control, defined as an insulin-like growth factor 1 (IGF-1) level less than or equal to the upper limit of normal (ULN) at weeks 22 and 24.[1][2] A significantly higher proportion of patients in the CAM2029 group maintained this primary endpoint compared to the placebo group.[1][2]

Table 1: Primary and Key Secondary Efficacy Endpoints from the ACROINNOVA 1 Trial[1][2]



Endpoint	CAM2029 (n=48)	Placebo (n=24)	Risk Difference (95% CI)	P-value
Primary Endpoint				
Proportion of patients with mean IGF-1 ≤ULN at weeks 22/24	72.2%	37.5%	34.6% (11.3, 57.9)	0.0018
Key Secondary Endpoints				
Proportion of patients with mean IGF-1 ≤ULN at weeks 22/24 and mean GH <2.5 µg/L at week 24	70.0%	37.5%	32.5%	0.0035

Safety and Tolerability

CAM2029 was generally well tolerated, with a safety profile consistent with the known effects of octreotide.[1][2] Adverse events were mostly mild to moderate in severity.

An older randomized, double-blind trial comparing subcutaneous octreotide acetate to placebo in 115 acromegalic patients also demonstrated the efficacy of octreotide in reducing Growth Hormone (GH) and IGF-1 levels.[3]

Table 2: Common Adverse Events in a Placebo-Controlled Trial of Subcutaneous Octreotide[3]



Adverse Event	Low-Dose Octreotide (300 μ g/day)	High-Dose Octreotide (750 μ g/day)
Diarrhea (transient)	10%	13%
Biliary Sludge	10%	14%
Cholelithiasis	6%	18%

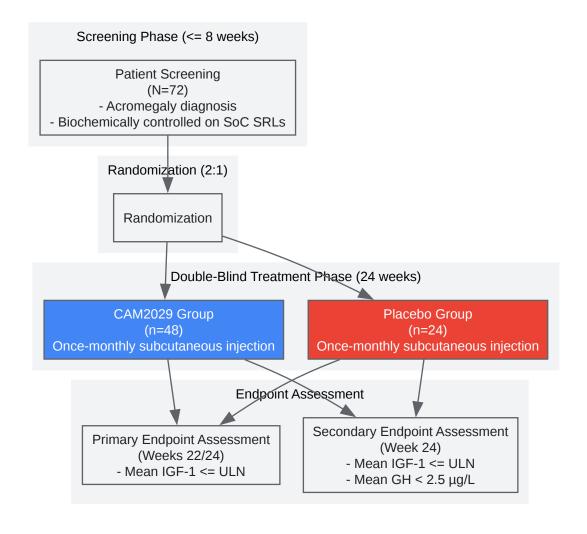
Experimental Protocols ACROINNOVA 1 Trial Methodology

- Study Design: A 24-week, multinational, randomized, double-blind, placebo-controlled, phase 3 trial.[1][2]
- Patient Population: 72 patients with acromegaly who had achieved biochemical control (IGF-1 ≤ULN and mean GH <2.5 µg/L) with standard of care injectable SRLs (octreotide LAR or lanreotide Autogel) at screening.[1][2]
- Intervention: Patients were randomized (2:1) to receive either once-monthly subcutaneous injections of CAM2029 or a matching placebo.[1][2]
- Primary Outcome: The proportion of patients with a mean IGF-1 level ≤ULN at weeks 22 and 24.[1][2]
- Key Secondary Outcomes: The proportion of patients with both mean IGF-1 \leq ULN at weeks 22/24 and mean GH \leq 2.5 μ g/L at week 24.[1][2]

Visualizations

Experimental Workflow of the ACROINNOVA 1 Trial





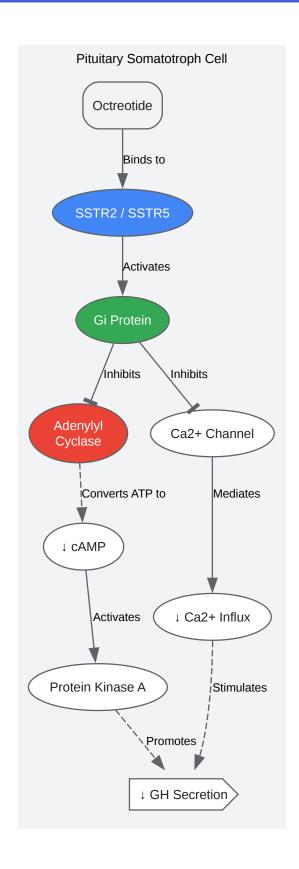
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Caption: Workflow of the ACROINNOVA 1 clinical trial.

Somatostatin Receptor Signaling Pathway

Octreotide is a synthetic analogue of the natural hormone somatostatin and exerts its effects by binding to somatostatin receptors (SSTRs), primarily SSTR2 and SSTR5, which are highly expressed in most growth hormone-secreting pituitary adenomas.[4][5][6] The activation of these receptors triggers a cascade of intracellular events that inhibit the synthesis and secretion of growth hormone.[4][6]





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Caption: Simplified somatostatin receptor signaling pathway.



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